(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid
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Overview
Description
(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxy group attached to the pyridine ring and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 6-methoxypyridine-3-carbaldehyde with a suitable chiral auxiliary, followed by reduction and subsequent acid hydrolysis to yield the desired product. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product. The choice of raw materials and optimization of reaction parameters are crucial for cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxy-6-methoxypyridine derivatives.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Hydroxy-6-methoxypyridine derivatives.
Reduction: 2-Methyl-3-(6-methoxypyridin-3-yl)propanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The methoxy group and the pyridine ring play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-(6-Hydroxypyridin-3-yl)-2-methylpropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R)-3-(6-Chloropyridin-3-yl)-2-methylpropanoic acid: Contains a chlorine atom in place of the methoxy group.
(2R)-3-(6-Methylpyridin-3-yl)-2-methylpropanoic acid: Features a methyl group instead of a methoxy group.
Uniqueness
(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2R)-3-(6-methoxypyridin-3-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(10(12)13)5-8-3-4-9(14-2)11-6-8/h3-4,6-7H,5H2,1-2H3,(H,12,13)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFPIJCOTUZYQG-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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